molecular formula C18H19N3O B5822570 N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide

N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide

Cat. No. B5822570
M. Wt: 293.4 g/mol
InChI Key: DTVLSTHCUGZBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide, also known as MBP, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide has been found to have various biochemical and physiological effects. In addition to its antitumor and antimicrobial activity, N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide has been found to have antioxidant properties. Additionally, N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide has been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide in lab experiments is its potential for use in cancer treatment and the development of new antibiotics. Additionally, N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide has been found to have relatively low toxicity, making it a safer alternative to other compounds. However, one limitation of using N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for research on N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide. One area of research is in the development of new cancer treatments. Studies have shown that N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide has potential as a chemotherapeutic agent, and further research is needed to determine its efficacy in treating different types of cancer. Additionally, further research is needed to determine the optimal dosage and administration of N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide for different applications. Finally, research is needed to determine the potential side effects of N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide and to develop strategies to mitigate these effects.

Synthesis Methods

The synthesis of N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide involves the reaction of 4-methylbenzylamine with 2-aminobenzimidazole in the presence of propanoyl chloride. This reaction results in the formation of N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide as a white powder with a melting point of 174-176°C.

Scientific Research Applications

N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research for N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide is in the field of cancer treatment. Studies have shown that N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide has antitumor activity and can induce apoptosis in cancer cells. Additionally, N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide has been found to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-3-17(22)20-18-19-15-6-4-5-7-16(15)21(18)12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVLSTHCUGZBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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